Topological Polar Surface Area (TPSA) Reduction: Thiazine Core vs. Thiazoline Analog Confers Permeability Advantage
The target compound (CAS 102389-25-3) possesses a computed TPSA of 24.39 Ų, which is substantially lower than the 49.69 Ų PSA measured for the direct thiazoline analog 2-((m-trifluoromethylbenzyl)amino)-2-thiazoline (CAS 72239-33-9), representing a 50.9% reduction in polar surface area . Both compounds share identical molecular formula (C₁₁H₁₁F₃N₂S) and nearly identical molecular weight (~260.28 g/mol), isolating the core heterocycle as the sole structural variable. The TPSA difference arises because the 6-membered thiazine ring embeds the polar amidine nitrogen within a more sterically shielded environment compared to the 5-membered thiazoline, reducing effective surface exposure of hydrogen-bonding atoms . The TPSA value of 24.39 Ų falls well below the commonly cited threshold of 60–70 Ų for favorable passive blood-brain barrier penetration, classifying this compound as a more CNS-permeable scaffold relative to comparators with elevated PSA [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA/PSA) |
|---|---|
| Target Compound Data | TPSA = 24.39 Ų |
| Comparator Or Baseline | CAS 72239-33-9 (thiazoline analog): PSA = 49.69 Ų |
| Quantified Difference | 50.9% reduction in polar surface area (ΔPSA = 25.30 Ų) |
| Conditions | Computational prediction (Chemscene for 102389-25-3; Chemsrc for 72239-33-9) |
Why This Matters
Lower TPSA directly predicts improved passive membrane permeability and potential CNS exposure, making this compound the preferred choice for programs targeting intracellular or CNS-resident proteins when comparing same-formula thiazine vs. thiazoline heterocycles.
- [1] Pajouhesh, H. & Lenz, G.R. 'Medicinal chemical properties of successful central nervous system drugs.' NeuroRx, 2005, 2(4), 541–553. DOI: 10.1602/neurorx.2.4.541. View Source
